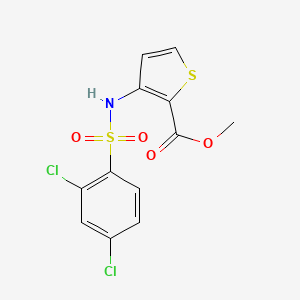

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a sulfonamide group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of thiophene-2-carboxylic acid methyl ester, which reacts with 2,4-dichlorobenzenesulfonamide under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate is not well-documented. its structural features suggest it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-sulfonylamino-2-thiophenecarboxylate: Similar structure but lacks the dichlorophenyl group.

Methyl 3-amino-2-thiophenecarboxylate: Similar core structure but lacks the sulfonamide group.

Uniqueness

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate is unique due to the presence of both the dichlorophenyl and sulfonamide groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .

Biological Activity

Methyl 3-(((2,4-dichlorophenyl)sulfonyl)amino)thiophene-2-carboxylate (CAS No. 1023511-50-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉Cl₂N₁O₄S₂

- Molecular Weight : 320.24 g/mol

- CAS Number : 1023511-50-3

The presence of the sulfonamide group and the thiophene ring in its structure is crucial for its biological activity. The dichlorophenyl moiety may enhance its pharmacological properties by increasing lipophilicity and facilitating cell membrane penetration.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Studies and Findings

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC₅₀ value of approximately 5 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and p53 .

- Structure-Activity Relationship (SAR) : The presence of the sulfonamide group is essential for enhancing the compound's potency. Modifications at the thiophene ring can lead to variations in activity, with certain substitutions yielding higher cytotoxic effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

Research Findings

- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis by interfering with ribosomal function .

- Synergistic Effects : When combined with standard antibiotics like ampicillin, this compound demonstrated synergistic effects, enhancing overall antibacterial efficacy .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent.

Experimental Evidence

- Inhibition of Pro-inflammatory Cytokines : Studies indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

- Animal Models : In vivo studies using mouse models of inflammation demonstrated that administration of the compound led to decreased paw edema and reduced histopathological changes associated with inflammation .

Summary Table of Biological Activities

Properties

IUPAC Name |

methyl 3-[(2,4-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(4-5-20-11)15-21(17,18)10-3-2-7(13)6-8(10)14/h2-6,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDIAANQRFWZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.